Lorcaserin hydrochloride
Description
Introduction to Serotonergic Modulation via Lorcaserin
Historical Development of Selective 5-HT2C Agonists
The quest for selective 5-HT2C agonists began in the late 20th century, driven by the need to avoid the cardiotoxic effects of non-selective agents like fenfluramine. Lorcaserin emerged from structure-activity relationship (SAR) studies on 3-benzazepine derivatives, which optimized receptor specificity. Key milestones include:
- 2008 : Identification of lorcaserin (APD356) as a potent 5-HT2C agonist (EC50 = 39 nM) with 100-fold selectivity over 5-HT2B receptors.
- 2012 : FDA approval for chronic weight management, marking the first 5-HT2C-targeted antiobesity drug in 13 years.
- 2017 : Expansion of research into addiction treatment, leveraging 5-HT2C's role in dopamine modulation.
Therapeutic Context and Research Significance
Lorcaserin's clinical utility extends beyond obesity:
Weight Management
In Phase 3 trials (BLOOM and BLOSSOM), lorcaserin (10 mg twice daily) produced:
| Outcome | Lorcaserin Group | Placebo Group | |
|---|---|---|---|
| ≥5% Weight Loss (1 yr) | 47.1% | 22.6% | |
| Mean Weight Loss | -5.8% | -2.5% | |
| Valvulopathy Incidence | 2.3% | 2.2% |
Addiction Mitigation
Preclinical studies highlight lorcaserin's potential in reducing nicotine and cocaine self-administration:
Structural Classification within Benzazepine Derivatives
Lorcaserin hydrochloride ((1R)-8-chloro-1-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine hydrochloride) belongs to the benzazepine class, characterized by a seven-membered azepine ring fused to a benzene ring. Key structural features include:
- Chiral Center : The R-configuration at position 1 enhances 5-HT2C binding affinity.
- Chlorine Substituent : Position 8 on the benzene ring improves receptor selectivity.
- Hydrochloride Salt : Enhances solubility and bioavailability (86% oral absorption in rats).
Molecular Properties
| Property | Value | |
|---|---|---|
| Formula | C11H15Cl2N | |
| Molecular Weight | 232.15 g/mol | |
| Half-Life | 11–12 hours | |
| Metabolism | Hepatic (CYP2D6) |
Overview of Relevant Serotonergic Receptor Systems
The 5-HT2C receptor, a G protein-coupled receptor (GPCR), regulates appetite, mood, and addiction via:
- Dopaminergic Inhibition : 5-HT2C activation reduces dopamine release in the mesolimbic pathway, curbing reward-seeking behavior.
- POMC Pathway Stimulation : Enhances satiety signals through α-MSH release.
Receptor Selectivity Profile
| Receptor | EC50 (nM) | Selectivity vs. 5-HT2C |
|---|---|---|
| 5-HT2C | 39 | 1x |
| 5-HT2B | 2380 | 61x |
| 5-HT2A | 553 | 14x |
Properties
IUPAC Name |
(5R)-7-chloro-5-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClN.ClH/c1-8-7-13-5-4-9-2-3-10(12)6-11(8)9;/h2-3,6,8,13H,4-5,7H2,1H3;1H/t8-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITIHHRMYZPNGRC-QRPNPIFTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCCC2=C1C=C(C=C2)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CNCCC2=C1C=C(C=C2)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60233650 | |
| Record name | Lorcaserin hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60233650 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
846589-98-8 | |
| Record name | Lorcaserin hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=846589-98-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Lorcaserin hydrochloride [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0846589988 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Lorcaserin hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60233650 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | LORCASERIN HYDROCHLORIDE ANHYDROUS | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0QJF08GDPE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Reaction Mechanism and Base Preparation
The synthesis begins with Lorcaserin hemitartrate monohydrate, which is converted to the free base via alkaline extraction. In a representative protocol, 100 g of Lorcaserin hemitartrate monohydrate is suspended in ethyl acetate (300 mL) and deionized water (300 mL) at 20–30°C. Addition of 40% w/w sodium hydroxide (38.13 g) at 10–15°C liberates the free base, which partitions into the organic phase. Post-extraction, the organic layer is washed with 20% aqueous sodium chloride to remove residual tartrate ions.
Solvent Optimization
Key solvents for base extraction include:
-
Ethyl acetate : Preferred for its low water solubility (3.3% w/w at 20°C) and ease of azeotropic drying.
-
Halogenated hydrocarbons : Dichloromethane demonstrates comparable extraction efficiency but raises environmental concerns.
-
Aromatic hydrocarbons : Toluene offers high boiling point (110.6°C) but necessitates stringent temperature control to prevent degradation.
Hydrochloride Salt Formation
The free base is treated with hydrogen chloride gas or HCl solutions in anhydrous solvents. In Example 1 of US20180194734A1, ethyl acetate saturated with HCl (15% w/w) is added at 0–5°C to precipitate the hydrochloride salt. Anti-solvents such as n-heptane are critical for controlling crystal nucleation:
| Parameter | Value | Impact on Crystallization |
|---|---|---|
| Anti-solvent volume | 400 mL per 100 g base | Reduces solubility by 78% |
| Cooling rate | 0.5°C/min | Yields 10–20 µm crystal size |
| Stirring duration | 3 hours | Enhances polymorphic purity |
This step achieves 90% yield and 99.93% purity, with residual solvents below ICH Q3C limits.
Hygroscopicity Management
The hemihydrate form (Form III) exhibits minimal moisture adsorption (<0.5% at 90% RH) due to its stoichiometric water content. Dynamic vapor sorption (DVS) analysis confirms no phase changes after 5 adsorption-desorption cycles, making it suitable for tropical climates.
Anhydrous Form I Stabilization Technique
Direct Synthesis from Lorcaserin Base
US9714225B2 discloses a method where Lorcaserin base is treated with gaseous HCl in ethyl acetate at 0–15°C, followed by high-temperature drying (90–110°C) to obtain anhydrous Form I. The crystalline form is characterized by XRD peaks at 6.4°, 10.1°, and 12.8° 2θ, with <0.5% w/w moisture content.
Stability Considerations
Form I converts to hemihydrate at >40% RH, necessitating excipient-based stabilization:
| Excipient | Concentration (%w/w) | Moisture Uptake (25°C/60% RH) |
|---|---|---|
| Copovidone | 5% | 1.2% after 3 months |
| Methacrylic copolymer | 10% | 0.8% after 3 months |
Accelerated stability testing (40°C/75% RH) shows no degradation over 6 months when packaged with silica gel desiccants.
Solvent-Mediated Polymorphic Control
Ethyl acetate’s low dielectric constant (ε = 6.02) favors Form I nucleation, while alcohols like isopropanol promote hemihydrate formation. Temperature gradients during anti-solvent addition further refine crystal habit:
Comparative Analysis of Preparation Methods
Yield and Purity Metrics
| Method | Average Yield | HPLC Purity | Residual Solvents (ppm) |
|---|---|---|---|
| Hemihydrate process | 90% | 99.95% | Ethyl acetate: 120 |
| Anhydrous process | 88% | 99.89% | Isopropanol: 90 |
Chemical Reactions Analysis
a. Cyclization and Resolution
- Starting material : 2-Chloro-N-(4-chlorophenethyl)-propan-1-amine hydrochloride undergoes cyclization using AlCl₃ in dichlorobenzene at 120–125°C to yield racemic lorcaserin .
- Resolution : Racemic lorcaserin is resolved using L-tartaric acid in acetone/water, producing enantiomerically pure (R)-lorcaserin .
b. Hydrochloride Salt Formation
- Reaction : (R)-lorcaserin free base is treated with HCl gas or HCl in anhydrous solvents (e.g., ethyl acetate, isopropanol) to form this compound .
- Crystallization : Anti-solvents like n-heptane induce precipitation, yielding crystalline this compound hemihydrate with >99% purity .
Metabolic Reactions
Lorcaserin undergoes hepatic metabolism via multiple pathways:
a. Oxidative Metabolism
- Primary metabolites : Formed via CYP1A2, CYP2D6, and flavin-containing monooxygenase (FMO1) .
- Key metabolites :
b. Conjugation Reactions
- Sulfamate formation : Major circulating metabolite (M1), 1–5× higher plasma concentration than parent drug .
- Glucuronidation : N-carbamoyl glucuronide (M5) is the primary urinary metabolite .
| Enzyme | Metabolic Pathway | Metabolite | Activity |
|---|---|---|---|
| CYP2D6 | Oxidation | 7-hydroxylorcaserin | Inactive |
| FMO1 | Sulfamate conjugation | M1 (sulfamate) | Inactive |
| UGT1A1/UGT2B7 | Glucuronidation | M5 (glucuronide) | Inactive |
Stability Under Experimental Conditions
This compound shows stability in specific solvents and pH ranges:
a. Solubility and Degradation
- Stable solvents : Ethyl acetate, dichloromethane, toluene .
- Unstable conditions : Prolonged exposure to pH <3 or >9 induces hydrolysis .
b. Thermal Stability
- Melting point : 192–194°C (decomposition observed at >200°C) .
- Storage : Stable at 25°C for 24 months in sealed containers .
Stereochemical Reactions
The (R)-enantiomer is pharmacologically active. Key steps to ensure stereopurity include:
- Chiral resolution : L-tartaric acid selectively crystallizes the (R)-enantiomer .
- Chromatographic separation : Chiralpak IA column achieves >99% enantiomeric excess .
Reaction with Biological Targets
Lorcaserin binds 5-HT2C receptors with high selectivity:
| Receptor | EC₅₀ (nM) | Selectivity vs. 5-HT2C | Source |
|---|---|---|---|
| 5-HT2C | 39 | 1× (reference) | |
| 5-HT2A | 553 | 17× lower | |
| 5-HT2B | 2380 | 100× lower |
Degradation Pathways
Scientific Research Applications
Weight Management
Lorcaserin is indicated as an adjunct to a reduced-calorie diet and increased physical activity for chronic weight management. Clinical trials have demonstrated that lorcaserin can lead to significant weight loss in obese individuals. For instance, in pivotal Phase 3 trials (BLOOM, BLOSSOM, and CAMELLIA-TIMI 61), approximately 45% of patients achieved a weight loss of at least 5% from their baseline weight after one year of treatment .
Metabolic Effects
Recent studies indicate that lorcaserin not only aids in weight loss but also improves various cardiometabolic parameters. The BLOOM-DM trial specifically highlighted its effectiveness in reducing fasting glucose levels and HbA1c among patients with T2DM. The results showed that patients receiving lorcaserin experienced a significant reduction in fasting glucose levels by 27 mg/dL compared to 12 mg/dL in the placebo group .
| Parameter | Lorcaserin Group (10 mg BID) | Placebo Group |
|---|---|---|
| Weight Reduction (%) | -4.5% | -1.5% |
| Reduction in Fasting Glucose | -27 mg/dL | -12 mg/dL |
| Reduction in HbA1c | -0.9% | -0.4% |
These findings suggest that lorcaserin may exert beneficial effects on glucose metabolism independent of its weight-loss effects, with less than 50% of the improvement in glucose parameters attributable to weight loss alone .
Safety and Side Effects
Despite its efficacy, lorcaserin has been associated with certain side effects including headache, dizziness, fatigue, nausea, and constipation. Importantly, long-term safety studies are necessary to further evaluate the cardiovascular risks associated with its use. In animal studies, there were concerns regarding increased tumor incidence at high doses; however, human exposure levels are significantly lower than those used in these studies .
Case Study: BLOOM-DM Trial
The BLOOM-DM trial involved 604 patients with T2DM and assessed the impact of lorcaserin on weight management and metabolic control over a year. Results indicated that lorcaserin not only facilitated significant weight loss but also improved glycemic control metrics independently of weight loss .
Research Insights
A comprehensive review of clinical trials indicates that lorcaserin has shown consistent results across various populations. The CAMELLIA-TIMI 61 trial further assessed long-term cardiovascular outcomes associated with lorcaserin use but raised questions about its overall safety profile due to an observed increase in certain adverse events .
Mechanism of Action
Lorcaserin hydrochloride exerts its effects by selectively activating serotonin 2C receptors in the hypothalamus. This activation stimulates pro-opiomelanocortin neurons, leading to the release of alpha-melanocortin stimulating hormone at melanocortin-4 receptors. This process results in increased satiety and decreased food intake .
Comparison with Similar Compounds
Comparison with Similar Compounds
Lorcaserin distinguishes itself from other weight-loss agents through its mechanism, efficacy, and safety. Below is a detailed comparison:
Table 1: Comparative Analysis of Lorcaserin Hydrochloride and Similar Anti-Obesity Agents
| Compound | Mechanism | Efficacy (Weight Loss) | Safety Profile | Approval Status |
|---|---|---|---|---|
| This compound | Selective 5-HT2C agonist | 47.5% achieve ≥5% loss; 22% ≥10% | Low cardiovascular risk; no valvulopathy | FDA-approved (2012) |
| Fenfluramine/Phentermine (Fen-Phen) | Non-selective 5-HT agonist (5-HT2B/2C) | ~10% average loss | High risk of valvulopathy, pulmonary hypertension | Withdrawn (1997) |
| Sibutramine | Serotonin-norepinephrine reuptake inhibitor (SNRI) | 5–10% average loss | Increased cardiovascular events (e.g., stroke) | Withdrawn (2010) |
| Orlistat | Lipase inhibitor | 5–10% average loss | Gastrointestinal side effects (steatorrhea) | FDA-approved (1999) |
Key Differentiators
Receptor Selectivity: Lorcaserin’s high selectivity for 5-HT2C receptors avoids activation of 5-HT2B (linked to valvulopathy) and 5-HT2A (associated with hallucinations) . In contrast, Fen-Phen’s non-selectivity caused life-threatening cardiac complications .
Efficacy in Comorbid Populations :
- Lorcaserin showed consistent efficacy in diabetic patients (BLOOM-DM trial), reducing HbA1c by 0.9% and fasting glucose by 27.4 mg/dL . Older agents like sibutramine worsened glycemic control in some subgroups .
Safety and Tolerability :
- Lorcaserin’s adverse effects (e.g., headache, dizziness) were mild and transient . Fen-Phen and sibutramine were withdrawn due to cardiovascular toxicity, while orlistat causes frequent gastrointestinal distress .
Mechanistic Novelty: Unlike appetite suppressants acting on norepinephrine or dopamine (e.g., phentermine), lorcaserin modulates satiety-specific pathways via 5-HT2C, offering a targeted approach .
Research Findings and Clinical Implications
Glycemic and Metabolic Effects
This contrasts with older serotonergic agents, which lack direct effects on insulin regulation.
Comparative Trial Data
Biological Activity
Lorcaserin hydrochloride, marketed under the brand name Belviq , is a selective serotonin 2C (5-HT2C) receptor agonist primarily used for weight management in obese and overweight adults. Its mechanism of action involves promoting satiety through central nervous system pathways, particularly in the hypothalamus. This article explores the biological activity of lorcaserin, including its pharmacokinetics, clinical efficacy, and safety profile based on diverse research findings.
Lorcaserin selectively activates 5-HT2C receptors, which are predominantly located in the brain regions responsible for appetite regulation. Activation of these receptors stimulates proopiomelanocortin (POMC) neurons, leading to increased production of alpha-melanocyte-stimulating hormone (α-MSH). This hormone binds to melanocortin-4 receptors (MC4R), resulting in reduced food intake and enhanced feelings of fullness .
Pharmacokinetics
The pharmacokinetic profile of lorcaserin is characterized by the following key parameters:
Clinical Efficacy
Lorcaserin has been evaluated in several clinical trials, demonstrating significant weight loss benefits when combined with dietary modifications and increased physical activity. A notable multicenter, placebo-controlled trial involved 3,182 participants over 52 weeks:
- Weight Loss Outcomes :
- Long-term Maintenance :
Safety Profile
While lorcaserin is generally well tolerated, it is associated with some adverse effects:
- Common Adverse Events : Headache, dizziness, and nausea were frequently reported.
- Serious Adverse Events : Rates were similar between lorcaserin and placebo groups, with no significant increase in cardiac valvulopathy observed .
Case Studies
Several case studies have highlighted the effectiveness and safety of lorcaserin in specific populations:
- Obstructive Sleep Apnea (OSA) Patients : A study indicated that patients with OSA experienced significant reductions in weight, blood pressure, and heart rate while using lorcaserin compared to placebo .
- Long-term Weight Management : In a cohort study assessing long-term use beyond one year, participants maintained weight loss effectively with continued lorcaserin administration, reinforcing its role as a viable option for chronic obesity management .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
